molecular formula C18H14N2O2 B13949971 2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile

2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile

Cat. No.: B13949971
M. Wt: 290.3 g/mol
InChI Key: IKJAHSZKVABWGU-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an amino group, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with phenylacetonitrile in the presence of a base can lead to the formation of the desired furan ring structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-triazole

Uniqueness

2-Amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile is unique due to its specific furan ring structure combined with the amino, methoxyphenyl, phenyl, and carbonitrile groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-amino-5-(4-methoxyphenyl)-4-phenylfuran-3-carbonitrile

InChI

InChI=1S/C18H14N2O2/c1-21-14-9-7-13(8-10-14)17-16(12-5-3-2-4-6-12)15(11-19)18(20)22-17/h2-10H,20H2,1H3

InChI Key

IKJAHSZKVABWGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=C(O2)N)C#N)C3=CC=CC=C3

Origin of Product

United States

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